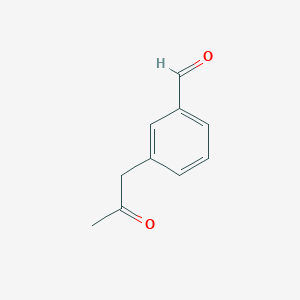

3-(2-Oxopropyl)benzaldehyde

CAS No.:

Cat. No.: VC13679328

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10O2 |

|---|---|

| Molecular Weight | 162.18 g/mol |

| IUPAC Name | 3-(2-oxopropyl)benzaldehyde |

| Standard InChI | InChI=1S/C10H10O2/c1-8(12)5-9-3-2-4-10(6-9)7-11/h2-4,6-7H,5H2,1H3 |

| Standard InChI Key | FKQUZBIBYPSTJM-UHFFFAOYSA-N |

| SMILES | CC(=O)CC1=CC(=CC=C1)C=O |

| Canonical SMILES | CC(=O)CC1=CC(=CC=C1)C=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

3-(2-Oxopropyl)benzaldehyde (IUPAC name: 3-(2-oxopropyl)benzaldehyde) has the molecular formula CHO and a molecular weight of 162.19 g/mol. Its structure consists of a benzaldehyde moiety (CHCHO) with a 2-oxopropyl group (–CHCOCH) attached to the aromatic ring’s third position (meta to the aldehyde group). Key computed properties include:

| Property | Value | Source |

|---|---|---|

| XLogP3-AA | 1.2 | |

| Hydrogen bond donors | 1 (aldehyde proton) | |

| Hydrogen bond acceptors | 3 (aldehyde, ketone) | |

| Rotatable bonds | 4 |

The compound’s SMILES notation is O=CC1=CC=CC(=C1)CC(=O)C, and its InChIKey is NYFZWIIIOFTTKN-UHFFFAOYSA-N .

Spectroscopic Data

While direct spectroscopic data for 3-(2-Oxopropyl)benzaldehyde are scarce, analogs such as 4-(3-oxopropyl)benzaldehyde (ChemSpider ID: 23077718) provide reference points . For instance:

-

IR: Strong absorption bands at ~1700 cm (C=O stretching of aldehyde and ketone).

-

NMR: Aldehyde proton resonance at δ 9.8–10.2 ppm; ketone carbonyl carbon at δ 205–210 ppm in C NMR .

Synthesis and Reactivity

Synthetic Routes

The synthesis of 3-(2-Oxopropyl)benzaldehyde can be inferred from methods used for structurally related compounds:

Friedel-Crafts Acylation

A plausible route involves Friedel-Crafts acylation of benzaldehyde derivatives. For example, reacting 3-bromobenzaldehyde with acetyl chloride in the presence of AlCl could yield the target compound after deprotection .

Reactivity Profile

The compound’s aldehyde and ketone groups enable diverse transformations:

-

Aldol Condensation: The aldehyde can undergo base-catalyzed condensation with ketones or esters.

-

Paal–Knorr Pyrrole Synthesis: The 1,4-diketone intermediate (formed via acid hydrolysis of furans) reacts with amines to generate pyrroles .

-

Reduction: Selective reduction of the aldehyde to a primary alcohol (–CHOH) using NaBH or LiAlH.

Applications in Organic Synthesis

Precursor to Heterocycles

3-(2-Oxopropyl)benzaldehyde’s bifunctional groups make it valuable for constructing nitrogen- and oxygen-containing heterocycles. For example:

-

Tetrahydrofuropyridines: Acid-catalyzed cyclization with amines yields fused furan-pyridine systems, as demonstrated in the synthesis of tetrahydrofuro[3,2-c]pyridines .

-

Pyrrolopyridines: Reaction with aniline under Paal–Knorr conditions forms tetrahydro-1H-pyrrolo[3,2-c]pyridines, though yields may be modest (e.g., 19% in one study) .

Pharmaceutical Relevance

While no direct pharmacological studies on 3-(2-Oxopropyl)benzaldehyde exist, related compounds exhibit bioactivity:

-

Antibacterial Agents: Analogous dihydroxybenzaldehydes (e.g., DHMBA) show antibacterial properties .

-

β-Adrenergic Agonists: Aryl-substituted aldehydes are intermediates in synthesizing bronchodilators like TD-5959 .

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity: Achieving precise substitution on the benzaldehyde ring remains challenging.

-

Stability: The aldehyde group is prone to oxidation, necessitating inert reaction conditions.

Research Opportunities

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral derivatives.

-

Structure-Activity Relationships: Exploring bioactivity through systematic derivatization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume